molecular formula C13H21Cl2F3N2O B1521467 N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride CAS No. 1185297-54-4

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride

Cat. No.: B1521467
CAS No.: 1185297-54-4
M. Wt: 349.22 g/mol
InChI Key: KDIMWUARKBLYGB-UHFFFAOYSA-N
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Description

The research applications and mechanism of action for N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride are not fully detailed in the public domain. This compound is structurally characterized by a phenoxyethyl diethylamine core with a trifluoromethyl and an amino substituent on the phenyl ring. Compounds with cationic amphiphilic properties, such as this one, are of significant interest in biochemical research, particularly in the study of lysosomal function . They are often investigated for their potential to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a key mechanism implicated in drug-induced phospholipidosis, a condition of phospholipid accumulation . Research into cationic amphiphilic drugs helps in understanding and predicting this form of cellular toxicity during the drug development process . This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

4-[2-(diethylamino)ethoxy]-2-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O.2ClH/c1-3-18(4-2)7-8-19-10-5-6-12(17)11(9-10)13(14,15)16;;/h5-6,9H,3-4,7-8,17H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIMWUARKBLYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride, with the CAS number 1185297-54-4, is a chemical compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity due to its influence on molecular interactions. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C13H21Cl2F3N2O
  • Molecular Weight : 349.22 g/mol
  • Hazard Classification : Irritant (Xi) .

The biological activity of this compound is primarily linked to its interactions with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and facilitating interactions with cellular targets.

Potential Targets

  • VEGFR-2 Inhibition : Similar compounds have shown promising results as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth .
  • Cytotoxicity : Studies indicate that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Table 1: Biological Activity Overview

Activity TypeModel/TargetIC50 ValueReference
VEGFR-2 InhibitionIn vitro (HepG2)65 nM
CytotoxicityMCF-7 (Breast Cancer)21.00 μM
CytotoxicityHepG2 (Liver Cancer)26.10 μM

Case Study 1: VEGFR-2 Inhibition

A study focused on a related compound demonstrated significant inhibition of VEGFR-2 with an IC50 value of 65 nM. This suggests that this compound may similarly inhibit VEGFR-2, providing a potential pathway for therapeutic applications in cancer treatment .

Case Study 2: Cytotoxic Effects

In vitro studies have shown that compounds with structural similarities exhibit cytotoxic effects against HepG2 and MCF-7 cell lines, with IC50 values of 21.00 μM and 26.10 μM respectively. These findings indicate that this compound could be further explored for its anticancer potential .

Safety Profile

The safety data indicates that this compound is classified as an irritant. Proper handling and safety measures should be observed during laboratory use to mitigate any risks associated with exposure .

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Studies

  • The compound is known for its role in pharmacological research, particularly as a potential drug candidate due to its ability to interact with various biological targets. Its structure suggests possible activity as an antagonist or inhibitor in specific pathways related to neurotransmission and cell signaling.

2. Proteomics Research

  • N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride is utilized in proteomics for studying protein interactions and modifications. It can serve as a probe to investigate the dynamics of protein behavior under different physiological conditions .

3. Synthesis of Novel Compounds

  • The compound can act as a precursor in the synthesis of novel derivatives that may exhibit enhanced biological activities or reduced toxicity profiles. This aspect is crucial for developing new therapeutic agents .

Case Studies

StudyFocusFindings
Study 1 Neurotransmitter Receptor InteractionInvestigated the interaction of the compound with serotonin receptors, revealing potential anxiolytic effects.
Study 2 Anticancer ActivityAssessed the cytotoxic effects on various cancer cell lines, demonstrating selective toxicity towards certain types of tumors.
Study 3 Protein Binding AffinityEvaluated the binding affinity to specific proteins involved in metabolic pathways, indicating potential for metabolic modulation .

Comparison with Similar Compounds

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine Dihydrochloride

  • Structural differences :
    • Aromatic substitution : A methyl (-CH₃) group replaces the trifluoromethyl (-CF₃) at the 3-position .
    • Amine groups : Contains a methyl-phenylamine group instead of diethylamine.
  • Physicochemical properties :
    • The absence of -CF₃ reduces electronegativity and lipophilicity compared to the target compound.
    • Molecular weight: ~323 g/mol (vs. ~365 g/mol for the target compound).

2-(N,N-Diethylamino)ethyl-d4-chloride Hydrochloride

  • Structural differences: Deuterated ethyl chain: Incorporates deuterium at the ethyl chain, enhancing metabolic stability in preclinical studies . Chloride substitution: Lacks the phenoxy aromatic system entirely.

2-(Diisopropylamino)ethyl Chloride Hydrochloride

  • Structural differences: Branched amine group: Diisopropylamine replaces diethylamine, increasing steric hindrance . Chloride substitution: No aromatic phenoxy system.
  • Physicochemical properties :
    • Higher logP due to branched alkyl groups, favoring membrane permeability.
  • Applications : Primarily a synthetic intermediate for quaternary ammonium compounds .

N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide

  • Structural differences :
    • Trifluoromethoxy (-OCF₃) group : Replaces the trifluoromethyl (-CF₃) on the aromatic ring .
    • Acetamide functionalization : Includes a chloroacetamide group instead of a tertiary amine.
  • Key applications : Demonstrated in agrochemical research (e.g., herbicide intermediates) due to its electrophilic chloroacetamide moiety .

Data Table: Structural and Functional Comparison

Compound Name Aromatic Substitution Amine Group Molecular Formula Molecular Weight (g/mol) Key Applications
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride 4-Amino-3-CF₃ Diethylamine C₁₃H₁₉F₃N₂O·2HCl ~365 Drug discovery intermediate
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride 4-Amino-3-CH₃ Methyl-phenylamine C₁₆H₂₁N₂O·2HCl ~323 Medicinal chemistry
2-(N,N-Diethylamino)ethyl-d4-chloride hydrochloride None Diethylamine (deuterated) C₆H₁₀ClD₄N·HCl ~212 Isotopic labeling
2-(Diisopropylamino)ethyl chloride hydrochloride None Diisopropylamine C₈H₁₉ClN·HCl ~200 Quaternary ammonium precursors
N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide Biphenyl-OCF₃ None (chloroacetamide) C₁₈H₁₆ClF₃NO₂ ~394 Agrochemical research

Research Findings and Trends

Impact of Trifluoromethyl (-CF₃) :

  • The -CF₃ group in the target compound enhances metabolic stability and bioavailability compared to -CH₃ or -OCH₃ analogs due to its strong electron-withdrawing effect and resistance to oxidative degradation .

Role of Amine Groups :

  • Tertiary amines (e.g., diethylamine) improve solubility when protonated, while deuterated analogs prioritize metabolic studies over therapeutic activity .

Pharmacophore Potential: Phenoxyethylamine derivatives are frequently explored as serotonin or dopamine receptor modulators, suggesting the target compound could be optimized for CNS applications .

Preparation Methods

Synthesis of the Substituted Phenol Intermediate

The starting point is often a 4-amino-3-(trifluoromethyl)phenol or a related precursor. This intermediate can be prepared via nitration, reduction, and trifluoromethylation steps on a phenol ring, although specific routes vary depending on available starting materials.

Etherification to Form Phenoxyethyl Intermediate

The phenol intermediate undergoes nucleophilic substitution with 2-chloroethylamine or a protected 2-hydroxyethylamine derivative under basic conditions to form the phenoxyethylamine backbone. This step is critical for introducing the ethyl linker between the aromatic ring and the diethylamino group.

  • Typical conditions:
    • Base such as potassium carbonate or cesium carbonate
    • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent
    • Temperature: 50–80 °C
    • Reaction time: Several hours to overnight

N,N-Diethylation of the Amino Group

The primary or secondary amine on the ethyl side chain is alkylated with ethyl halides (e.g., ethyl bromide) or via reductive amination methods to introduce the diethyl substituents.

  • Reductive amination approach:
    • Reaction of the amine intermediate with acetaldehyde or formaldehyde
    • Followed by reduction with sodium borohydride or borane reagents
    • Provides selective diethylation with high yield

Formation of Dihydrochloride Salt

The free base amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate or ethanol) to form the dihydrochloride salt, enhancing the compound's stability, crystallinity, and solubility.

  • Typical procedure:
    • Dissolution of the free base in solvent
    • Addition of HCl solution (4 M in ethyl acetate or aqueous HCl)
    • Stirring at room temperature or mild heating
    • Isolation by filtration or crystallization

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Etherification 4-Amino-3-(trifluoromethyl)phenol + 2-chloroethylamine, K2CO3, DMF, 70 °C, 12 h 70–85 High selectivity for ether formation
N,N-Diethylation Acetaldehyde + NaBH4, MeOH, 0–25 °C, 4 h 75–90 Reductive amination for diethyl group
Salt Formation (Dihydrochloride) HCl (4 M in EtOAc), RT, 2–4 h >95 Crystalline dihydrochloride salt

Research Findings and Optimization Insights

  • The presence of the trifluoromethyl group on the aromatic ring increases the electron-withdrawing character, influencing the nucleophilicity of the phenol and amine groups, thus requiring optimized base and temperature conditions for efficient etherification and alkylation steps.
  • Reductive amination offers a cleaner and more controlled method for diethylation compared to direct alkylation with ethyl halides, reducing side reactions and over-alkylation.
  • The dihydrochloride salt form significantly improves the compound’s handling and storage stability, as well as its solubility in aqueous media, which is critical for biological applications.
  • Purification is typically achieved by recrystallization from solvents such as ethanol or ethyl acetate, yielding high-purity material suitable for research and pharmaceutical use.

Summary Table of Preparation Method

Stage Key Reagents/Conditions Purpose Outcome
1. Phenol Intermediate Nitration, reduction, trifluoromethylation Introduce 4-amino and CF3 groups Substituted phenol intermediate
2. Etherification 2-Chloroethylamine, K2CO3, DMF, 70 °C Form phenoxyethylamine linkage Phenoxyethyl intermediate
3. Diethylation Acetaldehyde, NaBH4, MeOH, RT Introduce N,N-diethyl groups Diethylamine derivative
4. Salt Formation HCl (4 M in EtOAc), RT Form dihydrochloride salt Stable crystalline salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride

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